Bis(trimethylsilyl) phosphite

Description

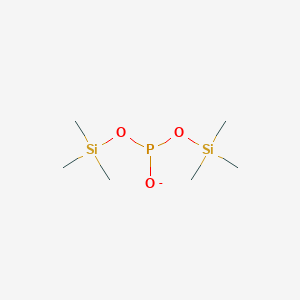

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(trimethylsilyl) hydrogen phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLOQJEHUAACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19O3PSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Trimethylsilyl Phosphite and Its Derivatives

Established Synthetic Routes to Trimethylsilyl (B98337) Esters of Phosphorus(III) Acids

The synthesis of trimethylsilyl esters of phosphorus(III) acids is a cornerstone of organophosphorus chemistry, providing versatile intermediates for reactions like the Michaelis–Arbuzov reaction. A primary and widely utilized method involves the silylation of hydrophosphoryl compounds. This transformation can be achieved using various silylating agents and phosphorus-containing starting materials.

A common approach is the reaction of phosphorous acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) with a suitable silylating agent. chemicalbook.compreprints.org For instance, tris(trimethylsilyl) phosphite (B83602) can be synthesized by treating anhydrous phosphorous acid with an excess of chlorotrimethylsilane (B32843) and triethylamine (B128534) in a solvent like dimethoxyethane or a mixture of ether and THF. chemicalbook.com An alternative and often high-yielding method employs powerful silylating agents such as hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). preprints.orgresearchgate.netresearchgate.net The reaction of hypophosphorous acid with BSA, for example, readily yields bis(trimethylsilyl) phosphonite (BTSP), another term for bis(trimethylsilyl) phosphite. preprints.org

Similarly, dialkyl phosphonates can be converted to their silyl (B83357) ester counterparts. Diethyl phosphonate (B1237965), for example, reacts with hexamethyldisilazane in the presence of a catalyst like zinc(II) chloride to produce diethyl trimethylsilyl phosphite in good yield. researchgate.netresearchgate.net The McKenna procedure is another established route, which uses bromotrimethylsilane (B50905) for the efficient transesterification of dialkyl phosphonates into bis(trimethylsilyl) phosphonates. d-nb.info

A novel method has been developed for the quick and high-yield preparation of these esters from phosphorylated derivatives of propan-2-ol, which are stable and storable starting materials. researchgate.netresearchgate.net These compounds react with silylating agents like HMDS, BSA, or diethyl(trimethylsilyl)amine to furnish the desired trimethylsilyl esters. researchgate.netresearchgate.net

The table below summarizes various established routes.

| Starting Phosphorus Compound | Silylating Agent(s) | Catalyst/Base | Product Type | Reference(s) |

| Phosphorous Acid | Chlorotrimethylsilane | Triethylamine | Tris(trimethylsilyl) phosphite | chemicalbook.com |

| Phosphorous Acid | Hexamethyldisilazane (HMDS) | None | Tris(trimethylsilyl) phosphite | google.com |

| Hypophosphorous Acid | N,O-Bis(trimethylsilyl)acetamide (BSA) | None | This compound | preprints.org |

| Diethyl Phosphonate | Hexamethyldisilazane (HMDS) | Zinc(II) Chloride | Diethyl trimethylsilyl phosphite | researchgate.netresearchgate.net |

| Dialkyl Phosphonates | Bromotrimethylsilane | None | Bis(trimethylsilyl) phosphonate | d-nb.info |

| Phosphorylated propan-2-ol derivatives | HMDS, BSA, Diethyl(trimethylsilyl)amine | None | Trimethylsilyl esters of P(III) acids | researchgate.netresearchgate.net |

Targeted Synthesis of this compound Derivatives

The general synthetic strategies outlined above can be precisely tailored to produce specific derivatives of this compound, such as those containing an additional alkyl or aryl group. This targeted synthesis allows for the fine-tuning of the reagent's properties for subsequent chemical transformations.

Preparation of Ethyl this compound

Ethyl this compound is a mixed phosphite ester that has found application as an electrolyte additive in lithium-ion batteries. rsc.org Its synthesis can be accomplished by adapting the established silylation methods to an ethyl-containing phosphorus precursor.

The primary route to ethyl this compound involves the silylation of ethyl phosphonate (ethyl H-phosphonate). lookchem.com This reaction typically utilizes a potent silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to introduce the two trimethylsilyl groups onto the phosphonate moiety. lookchem.com

Another relevant synthetic approach involves the reaction between triethyl phosphite and bromotrimethylsilane. lookchem.com While this mixture is often used for the phosphorylation of aldimines to produce aminophosphonic acids and their esters, the underlying reaction involves the formation of silylated phosphorus intermediates. lookchem.com By controlling the stoichiometry and reaction conditions, this pathway can be directed towards the synthesis of mixed silyl-ethyl phosphite esters.

The following table details reaction parameters for the synthesis of ethylated silyl phosphites.

| Reactant 1 | Reactant 2 | Product | Application/Note | Reference(s) |

| Ethyl H-phosphonate | N,O-Bis(trimethylsilyl)acetamide (BSA) | Ethyl this compound | A key upstream reactant for synthesis. | lookchem.com |

| Triethyl phosphite | Bromotrimethylsilane | Diethyl bromophosphite & Trimethylsilyl bromide intermediates | Reagent for phosphorylation of aldimines. | lookchem.com |

| Diethyl phosphonate | Hexamethyldisilazane | Diethyl trimethylsilyl phosphite | Synthesis of a related mixed ester. | researchgate.netresearchgate.net |

Advanced Reactivity Profiles and Mechanistic Elucidation of Bis Trimethylsilyl Phosphite

Michaelis-Arbuzov Type Transformations (Silyl-Arbuzov Reactions)

The Silyl-Arbuzov reaction is a modification of the classic Michaelis-Arbuzov reaction, which traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.govchem-station.comorganic-chemistry.org When silyl (B83357) phosphites like bis(trimethylsilyl) phosphite are used, the reaction pathway and reactivity trends can differ significantly. nih.gov

In contrast to the classic Michaelis-Arbuzov reaction, the Silyl-Arbuzov reaction with silyl phosphites such as tris(trimethylsilyl)phosphite shows a reversed order of reactivity for alkyl halides: RCl > RBr > RI. nih.gov The general mechanism begins with the nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt as an intermediate. jk-sci.comwikipedia.org This is followed by a subsequent nucleophilic attack by the displaced halide ion on one of the silicon atoms of the silyl group, leading to the formation of a stable trimethylsilyl (B98337) halide and the final phosphonate (B1237965) product. nih.govjk-sci.com

This transformation is a key method for creating P-C bonds. nih.gov Trimethylsilyl halides (TMSX), particularly where X is Br or I, can also catalyze the rearrangement of phosphites into phosphonates, offering a pathway that does not require the addition of an external alkyl halide. nih.govresearchgate.net

Table 1: Reactivity of Phosphites with Alkyl Halides in Michaelis-Arbuzov and Silyl-Arbuzov Reactions

| Reaction Type | Phosphorus Reagent | Alkyl Halide Reactivity Order | Typical Product |

| Classic Michaelis-Arbuzov | Trialkyl phosphite | RI > RBr > RCl | Dialkyl alkylphosphonate |

| Silyl-Arbuzov | Silyl phosphite | RCl > RBr > RI nih.gov | Silylated phosphonate |

Radical Addition Reactions

This compound is an effective reagent in radical hydrophosphination reactions, particularly for the formation of P-C bonds with unsaturated substrates. nih.gov These reactions can be initiated under various conditions, including photochemical irradiation or the use of chemical initiators, and proceed via a radical mechanism. nih.govchalmers.setandfonline.com

Research has demonstrated the successful radical addition of this compound to unsaturated organosilicon compounds like vinyltrimethylsilane (B1294299) and vinyltriethoxysilane. chalmers.setandfonline.com A solvothermal method utilizing a peroxide initiator in a benzene (B151609) solvent has been employed to facilitate this reaction. chalmers.setandfonline.com This approach allows for the regioselective addition of the phosphite across the vinyl group's double bond. researchgate.net More recently, a catalyst- and solvent-free photochemical method under UV irradiation has been developed for the hydrophosphination of various olefins, including unactivated ones, with bis(trimethylsilyl) phosphonite, HP(OSiMe3)2. nih.gov

The radical addition of this compound to vinylsilanes directly yields silyl-substituted esters of organosilicon-phosphonate compounds. chalmers.setandfonline.com These compounds, with the general formula (R)n(RO)3-nSi(CH2)mP(O)(OSiR'3)2, are designed for applications such as surface modification materials. chalmers.setandfonline.com The resulting bis(trimethylsilyl) ester of the phosphonic acid can be subsequently converted to the corresponding phosphonic acid through alcoholysis. chalmers.setandfonline.com

Table 2: Radical Addition of this compound to Vinylsilanes

| Unsaturated Substrate | Initiator/Conditions | Product |

| Vinyltrimethylsilane | Peroxide, Benzene, Solvothermal chalmers.setandfonline.com | Bis(trimethylsilyl) 2-(trimethylsilyl)ethylphosphonate |

| Vinyltriethoxysilane | Peroxide, Benzene, Solvothermal chalmers.setandfonline.com | Bis(trimethylsilyl) 2-(triethoxysilyl)ethylphosphonate |

| Various Olefins | UV Irradiation (254 nm), Catalyst-free nih.gov | Corresponding H-phosphinates or phosphonates |

Phosphorylation Pathways Utilizing Silyl Phosphites

Silyl phosphites are crucial intermediates for the synthesis of various phosphorylated molecules, including phosphonates and phosphonamidates. Their reactivity allows for the introduction of phosphorus moieties under relatively mild conditions.

This compound and related silyl phosphites are instrumental in synthesizing phosphonates. One established method involves the reaction of tris(trimethylsilyl) phosphite with acyl chlorides to produce hydroxymethylene bis-phosphonic acids after a methanolysis step. nih.govbeilstein-journals.org Furthermore, the transesterification of dialkyl phosphonates using bromotrimethylsilane (B50905), a process known as the McKenna method, generates bis(trimethylsilyl) phosphonate intermediates in situ, which are then readily hydrolyzed to the corresponding phosphonic acids. nih.gov

In the synthesis of phosphonamidates, a key strategy involves the treatment of N-Cbz protected 2-aminoalkylphosphinates with bis(trimethylsilyl)acetamide. This converts them into their trimethylsilyl phosphonite tautomers. mdpi.com These intermediates can then undergo oxidation to generate phosphonochloridates, which subsequently react with amino acid esters to form the desired phosphonopeptides containing a phosphonamidate bond. mdpi.com This method is advantageous as it minimizes side reactions. mdpi.com Bis-amidate prodrugs of phosphonates are also synthesized using bis-trimethylsilyl phosphonate intermediates, which are coupled to amino acid hydrochlorides. nih.gov

Strategic Applications in Derivatization (e.g., Mono- and Diphosphorus (B173284) Proline Derivatives)

The nucleophilic character of this compound has been strategically harnessed in the derivatization of complex organic molecules, including amino acids like proline. While direct examples involving this compound in the synthesis of mono- and diphosphorus proline derivatives are not extensively detailed in the available literature, the principles of its reactivity can be applied to the synthesis of phosphonic acid analogues of proline.

A key strategy involves the in-situ generation of silylated phosphonites, such as diisopropyl trimethylsilyl phosphite, which then act as potent nucleophiles. For instance, in the synthesis of a phosphonic acid analogue of proline, a one-pot reaction can be employed where an aldehyde precursor is treated with diisopropyl trimethylsilyl phosphite to yield an α-hydroxyphosphonate nih.gov. This intermediate is crucial for the subsequent construction of the proline ring system with a phosphonic acid moiety. The general approach underscores the utility of silyl phosphites in forming carbon-phosphorus bonds, a fundamental step in accessing phosphorus-containing amino acid derivatives.

The synthesis of phosphinic dipeptide analogues also relies on the activation of H-phosphinic components through silylation to form tervalent nucleophilic esters mdpi.comresearchgate.net. This activation is analogous to the reactivity of this compound and is essential for the subsequent addition to electrophiles in the construction of the peptide analogues. These examples highlight the broader strategy of employing silylated phosphorus (III) reagents for the introduction of phosphorus-containing functional groups into amino acid scaffolds.

Formation of Phosphonic Acid Derivatives via Silyl Phosphites as Nucleophilic Species

This compound and related silyl phosphites are highly effective nucleophilic phosphorus reagents for the synthesis of a wide array of phosphonic acid derivatives. Their utility stems from the facile cleavage of the silicon-oxygen bond, which allows for the delivery of the phosphite moiety to an electrophilic carbon center. This reactivity is central to the formation of carbon-phosphorus bonds, which is a critical step in the synthesis of phosphonates.

The general mechanism involves the nucleophilic attack of the silyl phosphite on an electrophile, such as an alkyl halide or a carbonyl compound. For example, the reaction of tris(trimethylsilyl) phosphite with an acyl chloride can lead to the formation of hydroxymethylene bis-phosphonic acid derivatives nih.gov. This transformation proceeds through a bis-silylated phosphonate intermediate, which upon methanolysis yields the final phosphonic acid.

The nucleophilic potential of silylated phosphonites has also been explored in reactions with imines, aldehydes, and ketones through the Abramov reaction to produce α-amino- and α-hydroxyphosphinates, respectively mdpi.com. Furthermore, silylated phosphonites can participate in Michael additions to α,β-unsaturated ketones to form functionalized phosphinates mdpi.com. A notable application is the efficient preparation of heterocyclic α-aminomethyl-H-phosphinic acids through the reaction of bis(trimethylsilyl) phosphonite with corresponding heterocyclic imines, followed by methanolysis researchgate.net.

A summary of representative reactions is presented in the table below:

| Electrophile | Silyl Phosphite Reagent | Product Type | Reference |

| Acyl Chloride | Tris(trimethylsilyl) phosphite | Hydroxymethylene bis-phosphonic acid | nih.gov |

| Imine | Bis(trimethylsilyl) phosphonite | α-Aminophosphinate | mdpi.com |

| Aldehyde/Ketone | Bis(trimethylsilyl) phosphonite | α-Hydroxyphosphinate | mdpi.com |

| α,β-Unsaturated Ketone | Silylated phosphonite | Functionalized phosphinate | mdpi.com |

| Heterocyclic Imine | Bis(trimethylsilyl) phosphonite | Heterocyclic α-aminomethyl-H-phosphinic acid | researchgate.net |

Staudinger Reaction Applications with Trimethylsilyl Phosphite Groups

The Staudinger reaction, a chemical reaction of an azide (B81097) with a phosphine (B1218219) or phosphite, produces an iminophosphorane wikipedia.org. While specific examples detailing the use of this compound in a classical Staudinger reaction are not prevalent in the reviewed literature, the reactivity of phosphites in what is known as the "Staudinger-phosphite reaction" is well-documented acs.orgnih.govnih.govresearchgate.net. This reaction provides a powerful tool for the formation of phosphoramidates and has found significant applications in chemical biology, particularly in the chemoselective ligation and modification of biomolecules.

In the Staudinger-phosphite reaction, a phosphite reacts with an organic azide to form a phosphoramidate (B1195095). This transformation is highly chemoselective and can be performed under mild conditions, making it suitable for biological systems sigmaaldrich.com. The reaction has been successfully employed for the site-selective installation of sugar moieties on peptides and polymers and for the phosphorylation of proteins nih.gov.

The general mechanism of the Staudinger reaction involves the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen to form an iminophosphorane (also known as an aza-ylide) wikipedia.orgorganic-chemistry.org. In the context of the Staudinger ligation, this intermediate can be trapped intramolecularly to form a stable amide bond sigmaaldrich.comchemeurope.com.

Given the nucleophilic nature of the phosphorus atom in this compound, it is expected to react with azides in a manner analogous to other phosphites, leading to the formation of silylated phosphoramidate intermediates. Subsequent hydrolysis would then yield the corresponding phosphoramidic acid.

Reactivity with Proton Sources and Related Scavenging Mechanisms

Interactions with Hydrogen Fluoride (B91410) in Electrolyte Systems

This compound and its analogue, tris(trimethylsilyl) phosphite, have garnered significant attention for their role as effective scavengers of hydrogen fluoride (HF) in the electrolyte systems of lithium-ion batteries. The presence of even trace amounts of water in these systems can lead to the hydrolysis of the lithium hexafluorophosphate (B91526) (LiPF6) salt, generating detrimental HF ysu.am. This HF can then attack the electrode materials and the solid electrolyte interphase (SEI), leading to a decline in battery performance.

The trimethylsilyl group in these phosphite compounds readily reacts with HF. This reaction is a key scavenging mechanism, where the silyl phosphite neutralizes the acid. The proposed mechanism involves the cleavage of the Si-O bond by HF, leading to the formation of trimethylsilyl fluoride (TMS-F) and a corresponding phosphoric or phosphorous acid derivative.

Nuclear magnetic resonance (NMR) studies have confirmed that the trimethylsilyl group in lithium bis(trimethylsilyl) phosphate (B84403) (LiTMSP), a related compound, can react with HF to form TMS fluoride ysu.am. This scavenging of HF helps to inhibit the dissolution of transition metal ions from the cathode material, thereby improving the stability and cycle life of the battery ysu.am.

The effectiveness of phosphite derivatives as HF scavengers is influenced by their functional groups. For instance, ethyl this compound has been shown to have a strong HF elimination ability, which contributes to the formation of a stable cathode electrolyte interphase (CEI) and improved battery performance at elevated temperatures rsc.orgpreprints.org.

General Mechanistic Investigations

The reactivity of this compound is fundamentally governed by the nucleophilicity of the phosphorus (III) center and the lability of the silicon-oxygen bonds. Mechanistic investigations across its various reactions reveal several key features.

In its role as a nucleophile for the formation of phosphonic acid derivatives, the reaction is often initiated by the attack of the phosphorus lone pair on an electrophilic carbon. The trimethylsilyl group acts as a good leaving group, often being transferred to an oxygen atom in the substrate or eliminated as a silyl halide in the presence of a halogen source. For example, in the reaction with carbonyl compounds, an intramolecular silyl transfer from the phosphorus to an oxygen atom has been proposed to occur in the intermediate adduct.

In the context of HF scavenging in electrolyte systems, the mechanism is driven by the high affinity of silicon for fluorine. The reaction proceeds via the cleavage of the O-Si bond, a pathway that is thermodynamically favorable. Ab initio calculations on the related tris(trimethylsilyl) phosphite have shown that O-Si cleavage is the predominant HF scavenging pathway wikipedia.org.

Furthermore, photochemical reactions of bis(trimethylsilyl)phosphonite have been investigated, revealing a radical mechanism for the hydrophosphination of olefins nih.gov. This indicates that under certain conditions, this compound can participate in radical pathways, expanding its range of mechanistic possibilities beyond simple nucleophilic additions.

An extensive search for scientific literature focusing on the coordination chemistry of the specific compound "this compound" ((Me₃SiO)₂P(O)H) has yielded insufficient detailed information to construct the requested article. The available research predominantly focuses on two related but chemically distinct compounds: "bis(trimethylsilyl)phosphide" ([P(SiMe₃)₂]⁻) and "tris(trimethylsilyl) phosphite" (P(OSiMe₃)₃).

The search results indicate a significant body of research on the coordination chemistry of the bis(trimethylsilyl)phosphide anion as a ligand. This ligand has been used to synthesize a variety of metal complexes, and its properties and the characterization of its complexes are well-documented.

Similarly, tris(trimethylsilyl) phosphite has been investigated, primarily for its role as an electrolyte additive in lithium-ion batteries, where it contributes to the formation of stable electrode-electrolyte interphases. However, this research does not detail its coordination chemistry as a primary ligand in the manner requested.

Unfortunately, specific details regarding the ligand properties, electronic structure, and the synthesis and characterization of metal complexes for This compound are not available in the provided search results. Therefore, it is not possible to generate the thorough and scientifically accurate article as outlined in the user's instructions for this particular compound.

Catalytic Applications of Bis Trimethylsilyl Phosphite

Roles in Organic Transformations

Bis(trimethylsilyl) phosphite (B83602) serves as a key precursor and reactant in the synthesis of α-aminophosphonates and other related organophosphorus compounds. Its application in phosphite-catalyzed processes is a cornerstone of its utility in synthetic organic chemistry.

Bis(trimethylsilyl) phosphite is notably employed in the Pudovik reaction, which involves the addition of a P-H bond across a C=N double bond of an imine. This reaction is a fundamental method for the synthesis of α-aminophosphonates, which are important compounds due to their biological activities.

A specific application of this compound is in the addition to N,N′-dialkyl terephthalic schiff bases. This reaction leads to the formation of 1,4-phenylene-bis-(N-alkylaminomethyl)-phosphonic acids in moderate yields. NMR studies of this transformation have shown that in several cases, the reaction proceeds with high diastereoselectivity, leading to the exclusive formation of a single diastereomer researchgate.net.

The general scheme for the addition of this compound to imines can be represented as follows:

(Me₃SiO)₂POH + R-CH=N-R' → (Me₃SiO)₂P(O)-CHR-NH-R'

The resulting silylated α-aminophosphonate can then be readily hydrolyzed to the corresponding α-aminophosphonic acid. The use of silylated phosphites, such as this compound, has significantly broadened the scope of this reaction wikipedia.org.

A summary of representative substrates and products is presented in the table below.

| Imine Substrate | Product | Yield | Diastereoselectivity |

| N,N′-terephthalylidene-dialkylamine | 1,4-phenylene-bis-(N-alkylaminomethyl)-phosphonic acid | Moderate | High (often a single diastereomer) |

Data synthesized from information presented in the synthesis of 1,4-phenylene-bis-(aminomethyl)-phosphonic acids researchgate.net.

While direct catalytic applications of this compound in N-diphosphonomethylation are not extensively documented in the readily available literature, the closely related tris(trimethylsilyl) phosphite is a key reagent in such transformations. N-diphosphonomethylation involves the introduction of two phosphonomethyl groups onto a nitrogen atom.

Tris(trimethylsilyl) phosphite has been successfully utilized in the N-diphosphonomethylation of N-formyl amino alkanols and bis(N-formyl amino) alkanes. These reactions are effectively catalyzed by trimethylsilyl (B98337) triflate under mild conditions, leading to the formation of mono- and bis(aminomethylenediphosphonic) acids in high yields after methanolysis of the trimethylsilyl intermediates bohrium.com.

The catalytic cycle for the N-diphosphonomethylation using tris(trimethylsilyl) phosphite is proposed to involve the activation of the N-formyl group by the catalyst, followed by the nucleophilic attack of the phosphite.

A comparative overview of the reactivity of this compound and tris(trimethylsilyl) phosphite in phosphonylation reactions is provided in the table below.

| Feature | This compound | Tris(trimethylsilyl) phosphite |

| Structure | (Me₃SiO)₂POH | P(OSiMe₃)₃ |

| Reactivity | Contains a reactive P-H bond, making it suitable for direct addition reactions like the Pudovik reaction. | Lacks a P-H bond; requires activation or participates in different reaction pathways, often involving the cleavage of a Si-O bond. |

| Typical Reactions | Pudovik-type additions to imines and carbonyls. | N-diphosphonomethylation of formamides, Abramov-type reactions with carbonyls. |

| Catalyst Requirement | Can react directly, but catalysis (e.g., by Lewis acids or bases) can enhance reactivity and selectivity. | Often requires a catalyst, such as trimethylsilyl triflate, to facilitate the reaction. |

Based on the structural differences, it can be inferred that this compound would not be a direct reagent for N-diphosphonomethylation in the same manner as its tris-derivative, as it possesses a P-H bond which imparts different reactivity. However, it could potentially be used in related multi-step syntheses of diphosphonates.

Mechanistic Aspects of Phosphite Catalysis

The mechanism of phosphite-catalyzed reactions involving this compound, particularly in the context of the Pudovik reaction, follows a well-established pathway for hydrophosphonylation.

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the imine. In the case of this compound, it is the tautomeric form with a trivalent phosphorus that is believed to be the reactive species.

The mechanism can be outlined in the following steps:

Tautomerization : this compound exists in equilibrium between its pentavalent phosphonate (B1237965) form [(Me₃SiO)₂P(O)H] and its trivalent phosphite form [(Me₃SiO)₂POH]. The trivalent form is the active nucleophile.

Nucleophilic Attack : The phosphorus atom of the trivalent tautomer attacks the carbon atom of the C=N double bond of the imine. This results in the formation of a zwitterionic intermediate.

Intramolecular Proton Transfer : A proton is transferred from the phosphorus to the nitrogen atom, leading to the formation of the final α-aminophosphonate product.

The use of silylated phosphites can facilitate the reaction due to the lability of the trimethylsilyl groups, which can be easily cleaved during workup to yield the final phosphonic acid.

In reactions catalyzed by Lewis acids, the catalyst activates the imine by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the imine carbon and facilitating the nucleophilic attack by the phosphite.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of bis(trimethylsilyl) phosphite (B83602) and for tracking its chemical transformations. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a comprehensive analysis of the molecule's structure and purity.

The application of multi-nuclear NMR provides a detailed picture of the molecular framework.

¹H NMR spectroscopy is used to identify the trimethylsilyl (B98337) (TMS) groups. The protons of the methyl groups on the silicon atoms typically appear as a sharp singlet in the upfield region of the spectrum, indicative of the symmetrical environment of the two -Si(CH₃)₃ moieties.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon backbone, specifically the methyl carbons of the TMS groups.

³¹P NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds. Bis(trimethylsilyl) phosphite exhibits a characteristic chemical shift that is highly sensitive to the electronic environment of the phosphorus atom. This technique is paramount for monitoring reactions, as the phosphorus chemical shift changes significantly upon conversion of the phosphite to other phosphorus-containing species, such as phosphates or phosphonates. wur.nlnih.gov For instance, in one reaction, a this compound intermediate showed a ³¹P NMR signal at 119.76 ppm, which disappeared upon subsequent reaction, being replaced by a new peak at 9.70 ppm, indicating complete conversion. wur.nl In another analysis, this compound present as an impurity was identified by its ³¹P NMR signal at -13.9 ppm. ambeed.com

The monitoring of reactions, such as additions to Schiff bases or the phosphorylation of nucleosides, is effectively achieved using ³¹P NMR. wur.nlscispace.comqub.ac.uk The disappearance of the reactant's ³¹P signal and the appearance of the product's signal allow for real-time tracking of the reaction progress and completion. wur.nlnih.gov

| Nucleus | Chemical Shift (δ) in ppm | Context | Source |

|---|---|---|---|

| ³¹P | -13.9 | Observed as an impurity in a reaction mixture. | ambeed.com |

| ³¹P | 119.76 | Observed for a this compound intermediate during a synthesis. | wur.nl |

Crystallographic Analysis for Molecular and Supramolecular Architecture

While a crystal structure for this compound itself is not widely reported, crystallographic analysis of its derivatives provides critical insight into the molecular and supramolecular arrangements that can be expected from molecules synthesized using this reagent.

For example, the crystal structure of 2-trimethylsilylethylphosphonic acid, which is prepared by the alcoholysis of its bis(trimethylsilyl) ester, has been determined through X-ray diffraction. chalmers.setandfonline.comresearchgate.net The analysis revealed that the acid molecules arrange into a two-dimensional, layered network. chalmers.setandfonline.comresearchgate.net This supramolecular architecture is held together by strong intermolecular hydrogen bonds between the phosphonic acid groups ((P–)O–H···O=P). chalmers.setandfonline.comresearchgate.net Such studies are fundamental to understanding how organosilicon phosphonate (B1237965) compounds derived from this compound can self-assemble into organized solid-state structures, which is crucial for their application in materials science and surface treatments. chalmers.setandfonline.com

Advanced Materials Science Applications

Precursors for Novel Solid-State Materials

While the closely related compound, lithium bis(trimethylsilyl)phosphide, is well-documented as a precursor for the synthesis of a variety of metal phosphide solid-state materials, the direct application of bis(trimethylsilyl) phosphite (B83602) in this area is less common. However, its derivatives are recognized for their potential in forming phosphorus-containing thin films. Phosphite-based precursors, in general, are valued for their high vapor pressure and compatibility with co-reactants like water, making them suitable for techniques such as atomic layer deposition (ALD). This process allows for the creation of highly uniform, ultrathin films of metal phosphates, which have applications in electronics and coatings.

Surface Modification and Treatment Agents

A significant application of bis(trimethylsilyl) phosphite lies in its use as a reactant for synthesizing organosilicon-phosphonate compounds. These compounds are specifically designed for the treatment and modification of material surfaces. Through a solvothermal method, this compound can be reacted with vinyl-functionalized silanes, such as vinyltrimethylsilane (B1294299) and vinyltriethoxysilane, in the presence of a peroxide initiator. This reaction yields silyl-substituted esters of organosilicon-phosphonates, which can then be applied to surfaces to alter their properties, such as wettability, adhesion, and corrosion resistance. The resulting surface layers can form robust, two-dimensional hydrogen-bonded arrays, creating a stable and functionalized surface.

Electrolyte Additives in Energy Storage Systems

Organophosphorus compounds, particularly phosphites, are extensively researched as electrolyte additives to improve the stability and longevity of lithium-ion batteries. They function by forming a protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.

Research into phosphite-based additives has explored how the functional groups attached to the phosphorus atom influence battery performance. A comparative evaluation of tris(trimethylsilyl) phosphite (TMSPi), ethyl this compound (TMSPE), and triethyl phosphite (TEP) in LiNi₀.₅Mn₀.₃Co₀.₂O₂-graphite full cells has provided valuable insights.

The presence of trimethylsilyl (B98337) groups is crucial for enhanced performance. Cells containing TMSPi, which has three trimethylsilyl groups, exhibit significantly lower impedance rise and less capacity fade compared to those with TEP, which has three ethyl groups. The performance of TMSPE, with two trimethylsilyl groups and one ethyl group, lies between these two extremes. This demonstrates that the trimethylsilyl moiety is more effective at stabilizing the electrode-electrolyte interface than the ethyl group.

Below is a data table summarizing the electrochemical performance of Li-ion cells with different phosphite additives.

| Electrolyte Additive (1 wt%) | First Cycle Discharge Capacity (mAh/g) | Capacity Retention after 119 Cycles (%) |

| Baseline (No Additive) | 191 | 85.6 |

| Tris(trimethylsilyl) phosphite (TMSPi) | 190 | 88.8 |

| Triethyl phosphite (TEP) | 194.5 | 81.7 |

The primary mechanism by which phosphite additives enhance battery performance is through the formation of a stable and protective cathode electrolyte interphase (CEI). These additives are designed to be oxidized on the cathode surface at a potential lower than that of the bulk electrolyte solvents.

Upon oxidation, tris(trimethylsilyl) phosphite (TMSPi) forms a thin, uniform, and robust protective layer on the cathode. This CEI layer is rich in phosphorus and oxygen. A key step in the formation of this effective film is the removal of the trimethylsilyl (TMS) groups from the central phosphorus-oxygen core of the additive molecule. This process is facilitated by the reaction of the silyl (B83357) groups with Lewis bases, such as water and hydroxide ions, that may be present in the electrolyte, effectively scavenging these harmful species.

This protective layer provides several benefits:

It acts as a physical barrier, minimizing direct contact between the highly reactive charged cathode material and the electrolyte solvent, thus suppressing further electrolyte decomposition.

The film can block the generation of reactive transition metal-oxygen radical species at the cathode surface.

It helps to suppress the dissolution of transition metal ions from the cathode material into the electrolyte, which can otherwise poison the anode surface and lead to capacity loss.

The nature of the functional group on the phosphite is critical. The trimethylsilyl groups in TMSPi are more effective in forming a stable and protective oxide surface film compared to the ethyl groups in TEP. The oxidation of TEP does not yield as effective a protective film, leading to inferior electrochemical performance. The silyl groups' ability to react with and remove detrimental species from the electrolyte contributes to lower cell impedance and a longer cycle life for the battery.

Q & A

Q. What is the standard synthetic protocol for bis(trimethylsilyl) phosphite, and how are reaction conditions optimized?

this compound is synthesized via the reaction of phosphorus trichloride with hexamethyldisilazane (HMDS) under inert conditions. A typical method involves heating 30 mmol of phosphorus precursor (e.g., phosphonous acid) with HMDS (1.1–1.3 equivalents) in dry tetrahydrofuran (THF) at 100–110°C for 5 hours under nitrogen . Optimization focuses on moisture exclusion, stoichiometric control of HMDS, and reaction time to minimize byproducts like tris(trimethylsilyl) phosphate. Post-synthesis purification via vacuum distillation or solvent extraction ensures >95% purity, verified by ³¹P NMR (δ ~137.6 ppm in CDCl₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral signatures?

- ³¹P NMR : The primary tool for structural confirmation, showing a singlet at δ 137.6 ppm for the phosphite moiety .

- ¹H NMR : Peaks at δ 0.2–0.3 ppm (singlet, 18H, Si(CH₃)₃ groups) confirm silyl group incorporation .

- FT-IR : Absorbances at 850–880 cm⁻¹ (P–O–Si stretching) and 1250 cm⁻¹ (Si–C symmetric bending) validate the silyl-phosphite bond .

- Mass Spectrometry (MS) : Molecular ion clusters at m/z 298 [M+H]⁺ confirm the molecular formula C₆H₁₈O₃PSi₂ .

Advanced Research Questions

Q. How does this compound function as an electrolyte additive in silicon-graphite lithium-ion batteries?

this compound (often termed TMSPi) scavenges hydrofluoric acid (HF) generated by LiPF₆ electrolyte decomposition, preventing HF-induced corrosion of silicon anodes. It forms a stable solid-electrolyte interphase (SEI) via polymerization with electrolyte solvents (e.g., ethylene carbonate), enhancing Coulombic efficiency (CE) by 5–10% in Si-Gr cells . Advanced methods like XPS and ToF-SIMS confirm SEI composition (e.g., Li₃PO₄, LiF, and Si–O–C networks) .

Q. What analytical strategies resolve discrepancies in reported electrochemical stability data of this compound under high-voltage conditions?

Conflicting stability reports (e.g., oxidative stability at 4.3 V vs. 4.5 V) arise from varying electrolyte formulations and testing protocols. Controlled studies using:

- Differential Electrochemical Mass Spectrometry (DEMS) : Detects gas evolution (CO₂, C₂H₄) during oxidation .

- Linear Sweep Voltammetry (LSV) : Measures anodic stability in LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cells, showing TMSPi degrades above 4.4 V . Methodological standardization (e.g., fixed electrolyte ratios, temperature control) minimizes data variability .

Q. How is the HF scavenging capability of this compound quantitatively assessed in electrolyte systems?

- Titration : Quantifies residual HF using fluoride-ion selective electrodes (F-ISE) after TMSPi addition .

- ¹⁹F NMR : Tracks HF consumption by observing Si–F bond formation (δ −120 to −150 ppm) .

- Accelerated Aging Tests : Electrolytes with LiPF₆ and TMSPi are stored at 60°C; HF concentrations are measured over time, showing TMSPi reduces HF by >80% .

Q. What methodological challenges arise when integrating this compound into composite electrode architectures?

Challenges include:

- Compatibility with Binders : TMSPi reacts with polyacrylic acid (PAA) binders, reducing adhesion. Solutions include using carboxymethyl cellulose (CMC) or dual-additive systems .

- Uniform SEI Formation : Silicon anode volume changes disrupt SEI integrity. In situ AFM and impedance spectroscopy optimize TMSPi concentration (1–2 wt%) for homogeneous SEI growth .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on TMSPi’s ability to stabilize nickel-rich cathodes (e.g., NMC811)?

Discrepancies arise from:

- Electrolyte Composition : Co-solvents like fluoroethylene carbonate (FEC) compete with TMSPi for HF scavenging, altering SEI dynamics .

- Cathode Surface Chemistry : TMSPi may form resistive Li₃PO₄ layers on NMC811, increasing interfacial resistance. Contrasting results are resolved by hybrid additives (e.g., TMSPi + LiDFOB) that balance HF scavenging and cathode passivation .

Methodological Recommendations

- Synthesis : Use Schlenk-line techniques for moisture-sensitive reactions .

- Electrochemical Testing : Standardize protocols (e.g., C-rate, cutoff voltages) to enable cross-study comparisons .

- Advanced Characterization : Combine synchrotron X-ray diffraction (XRD) and cryo-TEM for nanoscale SEI analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.